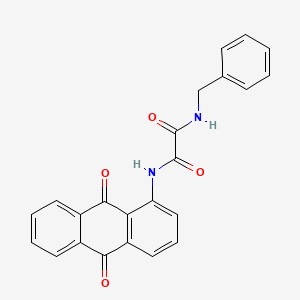
N-(1-Anthraquinonyl)-N'-benzyloxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Anthraquinonyl)-N’-benzyloxamide: is an organic compound that belongs to the class of anthraquinone derivatives. Anthraquinone derivatives are known for their diverse applications in dyes, pigments, and pharmaceuticals. This compound is characterized by the presence of an anthraquinone moiety linked to a benzyloxamide group, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Anthraquinonyl)-N’-benzyloxamide typically involves the reaction of 1-aminoanthraquinone with benzyl isocyanate under controlled conditions. The reaction is carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of N-(1-Anthraquinonyl)-N’-benzyloxamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control temperature, pressure, and reaction time. The product is then isolated and purified using industrial-scale chromatography or crystallization techniques .
Chemical Reactions Analysis
Types of Reactions
N-(1-Anthraquinonyl)-N’-benzyloxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the anthraquinone moiety to anthracene derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyloxamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Anthracene derivatives.
Substitution: Various substituted anthraquinone derivatives.
Scientific Research Applications
N-(1-Anthraquinonyl)-N’-benzyloxamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and heterocyclic compounds.
Medicine: Studied for its anticancer properties, particularly in inhibiting the growth of cancer cells.
Industry: Utilized in the production of dyes and pigments due to its vibrant color and stability.
Mechanism of Action
The mechanism of action of N-(1-Anthraquinonyl)-N’-benzyloxamide involves its interaction with cellular components. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also inhibits specific enzymes involved in cell proliferation, making it a potential anticancer agent . The molecular targets include topoisomerases and kinases, which are crucial for cell division and growth .
Comparison with Similar Compounds
Similar Compounds
N-(1-Anthraquinonyl)-N’-phenylthiourea: Similar in structure but contains a thiourea group instead of a benzyloxamide group.
N-(2-R-1-anthraquinonyl)ureas: Contains a urea group and exhibits different chemical properties.
Uniqueness
N-(1-Anthraquinonyl)-N’-benzyloxamide is unique due to its specific combination of the anthraquinone and benzyloxamide groups, which imparts distinct chemical reactivity and biological activity. Its ability to intercalate into DNA and inhibit enzymes makes it a valuable compound in medicinal chemistry .
Properties
CAS No. |
92573-30-3 |
|---|---|
Molecular Formula |
C23H16N2O4 |
Molecular Weight |
384.4 g/mol |
IUPAC Name |
N-benzyl-N'-(9,10-dioxoanthracen-1-yl)oxamide |
InChI |
InChI=1S/C23H16N2O4/c26-20-15-9-4-5-10-16(15)21(27)19-17(20)11-6-12-18(19)25-23(29)22(28)24-13-14-7-2-1-3-8-14/h1-12H,13H2,(H,24,28)(H,25,29) |
InChI Key |
OWTFXDBRNVJZKR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C(=O)NC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



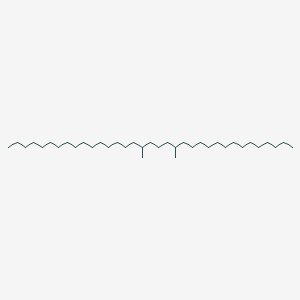

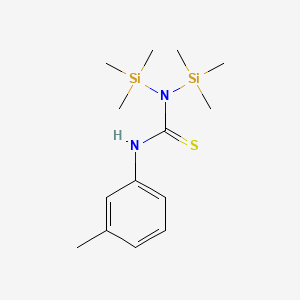

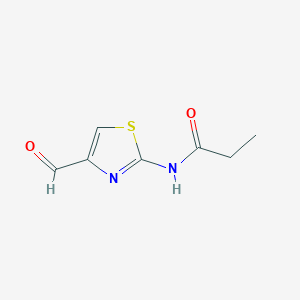
![4-[4-[4-[4-(4-carboxyphenyl)-2,5-dimethylphenyl]-2,5-dimethylphenyl]-2,5-dimethylphenyl]benzoic acid](/img/structure/B13789474.png)
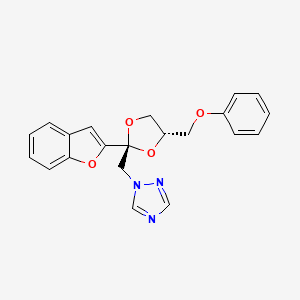
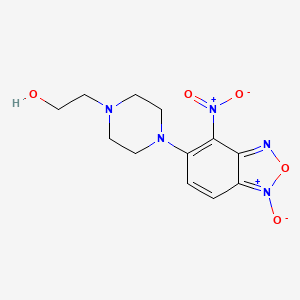
![(2E)-2-Cyano-2-[(2-propyn-1-yloxy)imino]acetamide](/img/structure/B13789513.png)
![(2S,5R,6R)-6-[[(2R)-Amino-3-(4-hydroxyphenyl)-1-oxopropyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicylco[3.2.O]heptaine-2-carboxylic acid](/img/structure/B13789522.png)
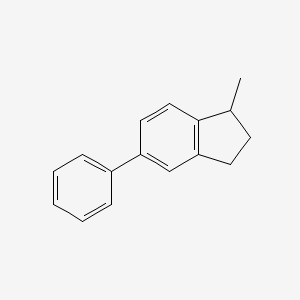
![2-(4-Methoxyanilino)-4-methyl-benzo[e][1,3]benzothiazol-5-ol](/img/structure/B13789528.png)

